莱诺格拉斯替

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lenograstim, also known as G-CSF, is a recombinant glycoprotein that is used in laboratory experiments to induce the production of neutrophils in the bone marrow. It was developed in the early 1990s and is currently used in a variety of applications in biomedical research and clinical practice.

科学研究应用

与非格司亭的临床疗效比较

一项比较莱诺格拉斯替与非格司亭(两种化学性质不同的粒细胞集落刺激因子 (G-CSF))的系统评价发现,在管理化疗诱发的中性粒细胞减少症和动员患者和健康供者的外周血造血干细胞方面,两者之间没有临床上显着的差异。建议根据各自的产品特性将两种 G-CSF 用于临床,对于任何批准的适应症,莱诺格拉斯替均不优于非格司亭。这一结论是根据对 16 项研究的评估得出的,包括随机平行组设计、交叉设计和非对照研究 (Sourgens 和 Lefrère,2011 年)。

减少化疗引起的粒细胞减少性发热的用药指南

欧洲癌症研究和治疗组织 (EORTC) 制定了使用粒细胞集落刺激因子 (G-CSF)(如莱诺格拉斯替)的指南,以减少淋巴瘤和实体瘤成人患者化疗引起的粒细胞减少性发热的发生率。这些指南建议评估患者相关的风险因素,例如年龄,并对与粒细胞减少性发热高风险 (>20%) 相关的化疗方案使用预防性 G-CSF。莱诺格拉斯替与非格司亭和聚乙二醇非格司亭一起被推荐用于预防粒细胞减少性发热及其并发症(在有指征的情况下),突出了其在支持接受化疗患者中的应用 (Aapro 等,2006 年)。

作用机制

Target of Action

Lenograstim is a recombinant human granulocyte-colony stimulating factor (rhG-CSF) that belongs to the cytokine group of biologically active proteins . Its primary target is the granulocyte colony-stimulating factor receptor (G-CSF receptor) found on neutrophils .

Mode of Action

Lenograstim interacts with its target, the G-CSF receptor, to stimulate the production, maturation, and activation of neutrophils . This interaction results in an increase in peripheral neutrophil counts , which are essential for the body’s defense against infections.

Biochemical Pathways

The binding of Lenograstim to the G-CSF receptor triggers a cascade of intracellular signaling pathways that lead to the proliferation and differentiation of neutrophil precursors and the activation of mature neutrophils . These pathways also stimulate the mobilization of hematopoietic stem cells in the bone marrow .

Pharmacokinetics

The pharmacokinetics of Lenograstim have been evaluated in patients with nonmyeloid malignancies and in healthy volunteers . The mean apparent elimination half-life of Lenograstim following repeat administration is approximately 3.7 hours . Lenograstim demonstrates dose- and time-dependent pharmacokinetics .

Result of Action

The molecular and cellular effects of Lenograstim’s action include an increase in neutrophil counts and a decrease in the severity of infections in patients with non-myeloid malignancy who have undergone bone marrow transplantation or treatment with established cytotoxic chemotherapy . Lenograstim also mobilizes peripheral blood progenitor cells (PBPCs) to accelerate hematopoietic recovery by infusion of such cells, after myelosuppressive or myeloablative therapy .

Action Environment

Environmental factors such as oxidation, pH, temperature, agitation, and repeated freeze-thaw cycles can influence the stability and efficacy of Lenograstim . Lenograstim has been found to be relatively more stable than Filgrastim (non-glycosylated recombinant human granulocyte colony-stimulating factor) under these stress conditions, which is attributed to the effect of glycosylation .

安全和危害

未来方向

Lenograstim remains an important option for use in chemotherapy-induced neutropenia, acceleration of neutrophil recovery following HSCT, and PBSC mobilization . Whether the use of lenograstim is cost-effective will largely depend on its impact on patient survival and quality of life . Further pharmacoeconomic studies in these areas are also warranted .

生化分析

Biochemical Properties

Lenograstim is a glycoprotein that contains approximately 4% O-glycosides, contributing to its stability and resistance to degradation. The carbohydrate chain in lenograstim helps prevent polymerization due to pH changes and denaturation at elevated temperatures . Lenograstim interacts with the granulocyte colony-stimulating factor receptor (G-CSFR) on the surface of neutrophil precursor cells, promoting their proliferation, differentiation, and survival . This interaction is essential for the regulation and enhancement of neutrophil functions.

Cellular Effects

Lenograstim significantly impacts various cell types and cellular processes. It primarily influences neutrophil precursor cells by binding to the G-CSFR, leading to their proliferation and differentiation into mature neutrophils . Additionally, lenograstim enhances the functions of mature neutrophils, including their ability to combat infections. It also affects cell signaling pathways, gene expression, and cellular metabolism by activating the JAK-STAT signaling pathway, which is crucial for the transcription of genes involved in cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of lenograstim involves its binding to the G-CSFR on neutrophil precursor cells. This binding activates the JAK-STAT signaling pathway, leading to the phosphorylation and activation of STAT proteins. These activated STAT proteins translocate to the nucleus, where they promote the transcription of genes involved in cell proliferation, differentiation, and survival . Lenograstim also enhances the expression of anti-apoptotic proteins, contributing to the survival of neutrophil precursor cells .

Temporal Effects in Laboratory Settings

In laboratory settings, lenograstim has shown stability and resistance to degradation over time. The glycosylation of lenograstim contributes to its stability, preventing denaturation and polymerization . Long-term studies have demonstrated that lenograstim maintains its efficacy in stimulating neutrophil production and function over extended periods. The stability and activity of lenograstim can be influenced by storage conditions and the presence of other biomolecules .

Dosage Effects in Animal Models

In animal models, the effects of lenograstim vary with different dosages. At lower doses, lenograstim effectively stimulates neutrophil production without significant adverse effects . At higher doses, lenograstim can cause bone pain and other adverse effects due to excessive neutrophil proliferation . Threshold effects have been observed, where a minimum dose is required to achieve a significant increase in neutrophil counts .

Metabolic Pathways

Lenograstim is involved in metabolic pathways related to neutrophil production and function. It interacts with enzymes and cofactors involved in the JAK-STAT signaling pathway, leading to the activation of genes responsible for cell proliferation and survival . Lenograstim also affects metabolic flux and metabolite levels by enhancing the production and function of neutrophils .

Transport and Distribution

Lenograstim is transported and distributed within cells and tissues through its interaction with the G-CSFR. Upon binding to the receptor, lenograstim is internalized and transported to the nucleus, where it exerts its effects on gene expression . Lenograstim’s distribution within tissues is influenced by its glycosylation, which enhances its stability and prevents degradation .

Subcellular Localization

Lenograstim’s subcellular localization is primarily within the cytoplasm and nucleus of neutrophil precursor cells. The glycosylation of lenograstim plays a role in its targeting to specific cellular compartments, ensuring its stability and activity . Lenograstim’s interaction with the G-CSFR and subsequent activation of the JAK-STAT signaling pathway are crucial for its subcellular localization and function .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Lenograstim involves the modification of the natural human granulocyte colony-stimulating factor (G-CSF) protein to increase its stability and biological activity. This is achieved through the addition of polyethylene glycol (PEG) chains to the protein backbone, a process known as PEGylation. The PEGylation of G-CSF results in the formation of Lenograstim, which is a long-acting form of G-CSF that is used to stimulate the production of white blood cells in patients undergoing chemotherapy or bone marrow transplantation.", "Starting Materials": [ "Human granulocyte colony-stimulating factor (G-CSF)", "Polyethylene glycol (PEG)", "Buffer solution" ], "Reaction": [ "The first step in the synthesis of Lenograstim involves the production of recombinant human G-CSF using genetic engineering techniques.", "The purified G-CSF protein is then modified through the addition of PEG chains using a chemical reaction.", "The PEGylation reaction is typically carried out in a buffer solution at a controlled pH and temperature.", "The resulting PEGylated G-CSF product is then purified and formulated into a final drug product for use in patients." ] } | |

CAS 编号 |

135968-09-1 |

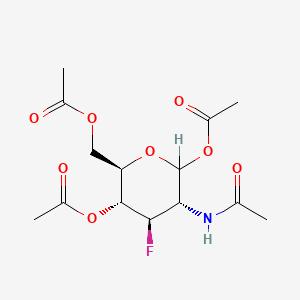

分子式 |

C26H23N3O3 |

分子量 |

0 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。